Cloxacillin sulfone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76788-83-5 |
|---|---|
Molecular Formula |
C19H18ClN3O7S |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H18ClN3O7S/c1-8-11(12(22-30-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)31(28,29)17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/t13-,14+,17-/m1/s1 |
InChI Key |
NVNVYZJTNPZRPA-JKIFEVAISA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4(=O)=O)(C)C)C(=O)O |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4(=O)=O)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4(=O)=O)(C)C)C(=O)O |
Other CAS No. |
76788-83-5 |
Synonyms |
6-(3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)penicillin sulfone cloxacillin sulfone |
Origin of Product |
United States |
Synthesis and Biotransformation Pathways of Cloxacillin Sulfone
Enzymatic Pathways Leading to the Formation of Cloxacillin (B1194729) Sulfone
The biotransformation of cloxacillin, a semisynthetic penicillin, can lead to the formation of its sulfone metabolite through oxidative processes within the body. These pathways primarily involve the enzymatic oxidation of the sulfur atom in the thiazolidine (B150603) ring.
Role of Enzyme Systems in Sulfonylation Metabolism of Cloxacillin
The metabolism of cloxacillin in the liver involves several enzymatic pathways, including the oxidation of its thioether group. This process, often referred to as sulfonylation metabolism, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. While direct studies pinpointing the exact human CYP isozymes responsible for cloxacillin sulfone formation are limited, evidence from related isoxazolyl penicillins, such as dicloxacillin (B1670480) and flucloxacillin (B1213737), strongly implicates this system. nih.govresearchgate.net Dicloxacillin has been shown to be an inducer of CYP2C9, CYP2C19, and CYP3A4, suggesting it is also a substrate for these enzymes. nih.gov Similarly, flucloxacillin acts as an agonist for the pregnane (B1235032) X receptor (PXR), which regulates the expression of CYP enzymes, and has been shown to induce CYP3A4. researchgate.net
In microorganisms, monooxygenase enzymes have been identified as key players in sulfoxidation. For instance, studies on the fungus Mortierella isabellina have shown that a cytochrome P450 monooxygenase is responsible for both benzylic hydroxylation and sulfoxidation reactions. mdpi.com Another bacterium, Rhodococcus erythropolis, utilizes a monooxygenase, DscC, to convert sulfides to sulfoxides and subsequently to sulfones. mdpi.com These findings support the role of powerful oxidative enzyme systems in the biotransformation of sulfur-containing compounds like cloxacillin. The enzymatic process is a stepwise oxidation, first converting the thioether to cloxacillin sulfoxide (B87167), which is then further oxidized to this compound.
Oxidative Degradation Routes of the Thioether Group in Beta-Lactam Structures
The thioether group within the thiazolidine ring of beta-lactam antibiotics is a primary target for oxidation. svelic.seacs.org This susceptibility is a key feature in both metabolic and environmental degradation pathways. Studies using various oxidizing agents have demonstrated that the sulfur atom is a principal reaction site. acs.orgresearchgate.net
The oxidation proceeds in a sequential manner, as illustrated in the table below.
| Step | Reactant | Product | Description |
| 1 | Thioether (in Penicillin) | Sulfoxide | The initial, more facile oxidation step. This can result in two stereoisomers, (R)- and (S)-sulfoxide. |
| 2 | Sulfoxide | Sulfone | A subsequent, more challenging oxidation step that converts the sulfoxide into the corresponding sulfone. |
Research using potent oxidizing agents like ferrate(VI) has confirmed this pathway for cloxacillin, where the thioether is transformed first into stereoisomeric sulfoxides and then into the sulfone. acs.org Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) also target the thioether group. svelic.seresearchgate.net Similarly, oxidation of lincomycin (B1675468) with potassium permanganate (B83412) shows the formation of a sulfone product from the original thioether group. acs.orgamazonaws.com This consistent pattern of reactivity highlights the thioether as a key site for oxidative metabolism and degradation across the beta-lactam class.
Chemical Synthesis Methodologies for this compound and Its Derivatives
The chemical synthesis of this compound and related penicillin-based sulfones is crucial for studying their properties, including their activity as β-lactamase inhibitors. These methods typically involve the oxidation of a penicillin-derived thioether.
Derivatization from Cloxacillin Precursors and Related Penicillanic Acid Scaffolds
The synthesis of penicillin sulfones often starts not with the final antibiotic, but with a common precursor, (+)-6-aminopenicillanic acid (6-APA). acs.orgnih.gov 6-APA is the core structural scaffold for most semisynthetic penicillins, including cloxacillin. nih.gov Synthetic strategies frequently involve modifying 6-APA before or after the oxidation of the sulfur atom.
A common approach is to first protect the carboxylic acid and amino groups of 6-APA, then oxidize the thioether to a sulfone, and finally add the desired side-chain. nih.gov For instance, commercial 6-APA can be esterified and then oxidized to produce a 6-aminopenicillanic acid sulfone intermediate. nih.gov This sulfone scaffold can then be acylated with various side chains to produce a range of penicillin sulfone derivatives. nih.gov This modular approach allows for the creation of novel sulfone compounds that are not directly accessible from the parent antibiotic. The synthesis of complex derivatives, such as 6-alkylidene-2'β-substituted penam (B1241934) sulfones, also utilizes this strategy, starting from 6-APA and building complexity through a series of controlled chemical reactions. nih.gov
Strategies and Reagents for Sulfonation of Penicillin Derivatives
The conversion of the thioether in penicillin derivatives to a sulfone is an oxidation reaction, not a classical sulfonation. The choice of oxidizing agent is critical to achieve the desired sulfone without over-oxidizing or degrading the sensitive β-lactam ring. researchgate.net The synthesis can be performed either by oxidizing the completed penicillin molecule or by oxidizing a precursor like 6-APA, followed by the addition of the side chain. nih.gov
Several reagents have been successfully employed for this transformation in a laboratory setting.
| Oxidizing Reagent | Abbreviation | Description | Reference(s) |
| Potassium Permanganate | KMnO₄ | A powerful oxidizing agent used to convert 6-aminopenicillanic acid (6-APA) into its corresponding sulfone. The reaction conditions, such as pH, must be carefully controlled. | nih.gov |
| meta-Chloroperoxybenzoic acid | m-CPBA | A common and relatively selective peracid used for the oxidation of sulfides. It can oxidize sulfides first to sulfoxides and, with additional equivalents or harsher conditions, to sulfones. It has been used to synthesize various penicillin-based sulfones. | acs.orgacs.orgresearchgate.net |
| Peracetic Acid | CH₃CO₃H | An effective oxidizing agent for converting penicillin sulfides to sulfoxides. While primarily used for sulfoxide synthesis, stronger conditions could yield the sulfone. | acs.orggoogle.com |
| Ferrate(VI) | [FeO₄]²⁻ | A potent oxidizing agent shown to effectively oxidize the thioether in cloxacillin to its sulfone. | acs.org |
The synthetic route often requires protecting groups for the carboxylic acid and amine functionalities on the penicillanic acid scaffold to prevent unwanted side reactions during the oxidation step. acs.orgnih.gov After the sulfone is formed, these protecting groups are removed to yield the final product. nih.gov
Molecular Mechanisms of Beta Lactamase Inhibition by Cloxacillin Sulfone
Mechanism-Based Irreversible Inactivation (Suicide Substrate) Action
Cloxacillin (B1194729) sulfone is classified as a suicide substrate, a type of mechanism-based inhibitor. It is recognized and processed by the beta-lactamase enzyme, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. This process is distinct from simple competitive or reversible inhibition, as it results in a permanent loss of enzyme function.
Kinetic studies have demonstrated that cloxacillin sulfone exhibits significant mechanism-based irreversible inactivation against specific classes of beta-lactamases. Notably, it shows strong activity against Type Ib penicillinase and Proteus vulgaris cephalosporinase (B13388198) nih.gov. In these cases, the enzyme catalyzes a series of hydrolytic events on the inhibitor before irreversible inactivation occurs. For Type Ib penicillinase, approximately 190 hydrolytic events were observed before inactivation, while for Proteus vulgaris cephalosporinase, around 13 events preceded inactivation nih.gov. This indicates a high turnover number for the initial substrate processing before the inactivating event. In contrast, this compound did not cause progressive inactivation against certain other beta-lactamases, such as the cloxacillin-hydrolyzing Type II penicillinase and Citrobacter freundii cephalosporinase nih.govnih.gov.
Table 1: Kinetic Data for this compound Inactivation of Beta-Lactamases
| Beta-Lactamase Type | Hydrolytic Events Before Inactivation | Reference |
| Type Ib Penicillinase | 190 | nih.gov |
| Proteus vulgaris Cephalosporinase | 13 | nih.gov |
The irreversible inactivation by this compound is mediated by the formation of a stable covalent bond between the inhibitor and the beta-lactamase enzyme. Following the initial interaction and processing by the enzyme's active site, a reactive species is generated from this compound. This species then covalently attaches to a critical residue within the enzyme's active site, such as a serine residue, thereby forming an irreversible enzyme-inhibitor complex nih.govnih.govsci-hub.se. This covalent adduct permanently blocks the enzyme's catalytic function. For instance, studies on similar penam (B1241934) sulfone inhibitors have shown the formation of trans-enamine intermediates and covalent adducts with beta-lactamases asm.org. The inactivation process can involve fragmentation reactions where the sulfone sulfur acts as a leaving group, contributing to the formation of the stable covalent complex nih.gov.
Comparative Analysis of Specificity and Selectivity Across Diverse Beta-Lactamase Classes
This compound exhibits differential activity against various beta-lactamase classes, highlighting its specificity. Its mechanism-based inactivation is potent against some enzymes while being absent or significantly reduced against others.
A key aspect of this compound's profile is its selective inactivation. It demonstrates strong mechanism-based irreversible inactivation against Type Ib penicillinase and Proteus vulgaris cephalosporinase nih.gov. However, it notably fails to induce progressive inactivation against cloxacillin-hydrolyzing Type II penicillinase nih.gov. Furthermore, studies indicate that this compound is ineffective in progressively inactivating the cephalosporinase produced by Citrobacter freundii nih.govnih.gov. This selective activity suggests that the structural features of certain beta-lactamases, or their substrate recognition and processing pathways, render them less susceptible or resistant to inactivation by this compound.
While the general mechanism of inactivation by this compound involves covalent modification of the enzyme, specific factors influencing these dynamics, such as the presence of phosphate (B84403) anions, were not detailed in the reviewed literature. Studies have explored the kinetic parameters of this compound against various beta-lactamases, but specific investigations into the role of buffer components like phosphate anions in modulating these inactivation rates were not found. Other beta-lactamase inhibitors have shown sensitivity to ionic strength or buffer composition, but such effects for this compound remain to be elucidated in the provided sources.
Biochemical Impact on Bacterial Beta-Lactamase Activity in Cellular Models
The reviewed literature primarily focuses on the biochemical mechanisms of this compound's action against purified beta-lactamase enzymes. Direct studies detailing its biochemical impact on bacterial beta-lactamase activity within intact cellular models were not extensively covered in the provided search results. While cloxacillin itself is known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) and is resistant to beta-lactamase degradation patsnap.com, the specific effects of this compound on beta-lactamase activity in a cellular context, beyond its interaction with isolated enzymes, are not detailed in these findings.
Compound List:
this compound
Cloxacillin
Penicillin G
Ampicillin
Amoxicillin
Ticarcillin
Piperacillin
Cephalothin
Cephaloridine
Cefoxitin
Cefotetan
Ceftriaxone
Cefotaxime
Cefepime
Imipenem
Meropenem
Aztreonam
Methicillin
Oxacillin
Nafcillin
Clavulanic acid
Avibactam
Relebactam
Vaborbactam
Enmetazobactam
Taniborbactam
PSR-3-226
JDB/LN-1-255
Structure Activity Relationship Sar and Structural Insights of Cloxacillin Sulfone Analogs
Identification of Key Structural Motifs Governing Inhibitory Potency and Spectrum
Research into penicillin sulfones, including cloxacillin (B1194729) sulfone analogs, has identified several key structural features that are crucial for their inhibitory potency and spectrum against β-lactamases. The core penicillin sulfone scaffold forms the basis for these inhibitors, with modifications at various positions dictating their interaction with target enzymes.
One significant area of modification involves the C-2 position of the penicillin sulfone. For instance, the compound LN-1-255, a 6-alkylidene-2'-substituted penicillin sulfone, demonstrated potent β-lactamase inhibition. Its structure features a catecholic functionality, which has been noted to resemble natural bacterial siderophores. This feature is hypothesized to facilitate improved uptake via bacterial iron-acquisition siderophore channels, thereby enhancing its delivery to target sites semanticscholar.orgfrontiersin.org. Studies on C-2 substituted penicillin sulfones have shown low Ki values against various class D β-lactamases, including OXA-1, OXA-10, OXA-14, OXA-17, and OXA-24/40, often outperforming established inhibitors like tazobactam (B1681243) and clavulanic acid nih.govresearchgate.net. Specifically, compounds like JDB/LN-1-255, JDB/LN-III-26, and JDB/ASR-II-292 demonstrated significant improvements in Ki values compared to other tested inhibitors against OXA-1 nih.govresearchgate.net.
The C-6 position of the penicillin sulfone scaffold also plays a vital role. Modifications at C-6, such as the introduction of arylmethylene groups, have been explored to enhance inhibitory activity. For example, 6-(aryl)methylidene penicillin-based sulfones have shown efficacy against carbapenem-hydrolyzing class D β-lactamases (OXA-23, OXA-24/40, OXA-48) and class A (TEM-1, CTX-M-2) and class C (CMY-2, DHA-1) enzymes acs.org. These modifications can lead to favorable lipophilic interactions within the β-lactamase active site, potentially limiting the approach of water molecules necessary for hydrolysis and thus stabilizing the covalent adduct acs.org.
Influence of Chemical Modifications on Enzyme Binding and Inactivation Efficiency
Chemical modifications to penicillin sulfone structures are designed to optimize their binding to β-lactamase active sites and enhance their inactivation efficiency. The formation of stable covalent adducts is a common mechanism by which these compounds exert their inhibitory effect.
Design and Synthesis of Siderophore Conjugates for Enhanced Inhibitor Delivery
A key strategy in developing potent β-lactamase inhibitors involves conjugating them with siderophores. Siderophores are molecules that bacteria use to scavenge iron, and by attaching a β-lactamase inhibitor to a siderophore, researchers aim to exploit bacterial iron uptake pathways for targeted delivery. Cefiderocol, a siderophore-cephalosporin conjugate, serves as a successful example of this approach acs.orgresearchgate.netnih.govfigshare.comnih.gov.
Penicillin-based sulfone 1 (LN-1-255) has been modified with various iron chelator groups and linkages to create derivatives (compounds 2–8) to assess their impact on bacterial activity acs.orgresearchgate.netnih.govfigshare.comnih.gov. These modifications explore the influence of different chelator groups and the linkage connecting them to the penicillin sulfone scaffold. The goal is to improve the delivery of the inhibitor into the periplasmic space, where β-lactamases are often located, thereby restoring the efficacy of β-lactam antibiotics acs.orgresearchgate.netnih.govfigshare.comnih.gov. For instance, the introduction of a catechol group at the C-2 position of penicillin sulfones like LN-1-255 has been shown to resemble natural bacterial siderophores, potentially enabling uptake via siderophore channels semanticscholar.orgfrontiersin.org.
Effect of Linker Length and Chelator Groups on Beta-Lactamase Inhibitory Spectrum
The length and nature of the linker connecting the siderophore moiety to the penicillin sulfone scaffold, as well as the specific chelator group used, significantly influence the inhibitory spectrum. Studies have synthesized derivatives (compounds 2–8) where the length of the spacer connecting the catechol group and the 6-pyridylmethylene penicillin-based sulfone scaffold was modified acs.orgnih.gov. These modifications, along with the replacement of the catechol group with other iron chelator types, were evaluated for their impact on the ability to restore β-lactam antibiotic efficacy against pathogens producing various β-lactamase enzymes acs.orgnih.gov.
Conformational Analysis of Penicillin Sulfoxides and Sulfones
Conformational analysis of penicillin derivatives, including their sulfoxide (B87167) and sulfone forms, provides critical insights into how their three-dimensional structures relate to their biological activity. The oxidation of the thiazolidine (B150603) sulfur atom from sulfide (B99878) to sulfoxide or sulfone significantly alters the ring conformation and, consequently, the orientation of key functional groups.
In penicillin sulfoxides, the 3-α-COOH group adopts an equatorial orientation, contrasting with the axial conformation found in non-oxidized penicillins. This conformational shift impacts reactivity and stability, potentially making sulfoxides more amenable to ring-expansion reactions . Theoretical studies on penicillin β-sulfoxides have indicated that their favored conformations may present the aminoacyl group in an orientation different from that required for optimal biological activity ias.ac.inresearchgate.netnih.gov. This difference in conformation, along with variations in the orientation of the carboxyl group, has been correlated with the reduced activity observed in penicillin sulfoxides compared to their sulfide counterparts ias.ac.inresearchgate.net.
The transition to a sulfone moiety further modifies the electronic and structural properties. Penicillin sulfones, such as sulbactam (B1307) and tazobactam, are known to inactivate serine β-lactamases through mechanisms that may involve fragmentation and the formation of stable acyl-enzymes or enamine intermediates nih.govnih.govnih.govnih.gov. For example, the penicillin sulfone inhibitor LN-1-255 forms a bicyclic aromatic intermediate upon inactivation of SHV-1 β-lactamase. This intermediate's carbonyl oxygen is positioned outside the oxyanion hole, forming hydrogen bonds with key residues (Lys-234 and Ser-130), which is proposed to contribute to the stability of the inhibitory intermediate semanticscholar.orgnih.gov. Molecular dynamics simulations and crystallographic studies are instrumental in understanding these conformational nuances and their direct impact on enzyme binding and inactivation efficiency.
Advanced Analytical and Spectroscopic Characterization of Cloxacillin Sulfone
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Cloxacillin (B1194729) and its related substances, including Cloxacillin sulfone. These techniques offer high resolution and sensitivity for separating complex mixtures.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the analysis of Cloxacillin and its impurities. bohrium.comnih.gov These methods are capable of separating the parent drug from its manufacturing precursors and degradation products, which include the sulfone derivative. scilit.com The separation is typically achieved on a C18 column, which provides a non-polar stationary phase suitable for the retention and separation of these moderately polar compounds. scilit.comthepharmajournal.com
Isocratic elution, where the mobile phase composition remains constant, is often employed for simultaneous determination of Cloxacillin and related compounds. scilit.com However, gradient elution may also be used to effectively separate a wider range of impurities with varying polarities. bohrium.comnih.gov The mobile phase commonly consists of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. thepharmajournal.comnih.gov The pH of the aqueous phase is a critical parameter, often adjusted to an acidic value (e.g., pH 3.0) to ensure the compounds are in a suitable ionic state for optimal retention and peak shape. thepharmajournal.com Ion-pairing agents, such as sodium dodecyl sulfate, can be incorporated into the mobile phase to improve the separation of ionic species. scilit.com
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C18 | scilit.comthepharmajournal.com |
| Mobile Phase | Acetonitrile:20mM KH₂PO₄ (pH 3.0) (80:20, v/v) | thepharmajournal.com |
| Flow Rate | 1.0 mL/min | thepharmajournal.comnih.gov |
| Detection Wavelength | 224-230 nm | scilit.comthepharmajournal.com |
| Injection Volume | 20 µL | thepharmajournal.comnih.gov |
| Elution Mode | Isocratic | scilit.comnih.gov |
Spectrophotometric Methodologies for Detection and Characterization in Research Matrices
UV-Visible spectrophotometry provides a simple, accurate, and precise method for the quantitative determination of Cloxacillin, and by extension, its sulfone derivative. scispace.com These methods are often based on the principle of charge-transfer complexation. Cloxacillin, acting as an n-electron donor, can react with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form highly colored charge-transfer complexes. scispace.com
The formation of these complexes is typically instantaneous and results in a new absorption band in the visible region of the electromagnetic spectrum. scispace.com For instance, the complex formed between Cloxacillin and DDQ in acetone exhibits a maximum absorbance (λmax) at 410 nm. scispace.com The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the drug, obeying Beer's law over a specified concentration range. scispace.com
The molar absorptivity of the Cloxacillin-DDQ complex has been determined to be 4.6 x 10⁵ L mol⁻¹ cm⁻¹. scispace.com Such high molar absorptivity values indicate the high sensitivity of the method. The limit of detection (LOD) and limit of quantification (LOQ) for Cloxacillin using this method have been reported as 0.17 mol dm⁻³ and 0.57 mol dm⁻³ respectively, demonstrating its capability for detecting low concentrations. scispace.com These spectrophotometric techniques are valuable for routine analysis in quality control laboratories due to their simplicity and cost-effectiveness compared to chromatographic methods. nih.govscispace.com
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation of Derivatives
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization of Cloxacillin impurities and degradation products, such as this compound. bohrium.comnih.gov Techniques like ion trap/time-of-flight (IT-TOF) mass spectrometry provide high-resolution mass data (MSⁿ), which is crucial for elucidating the structures of unknown compounds. bohrium.comnih.gov
In these studies, various degradation and polymerized impurities of Cloxacillin have been separated and characterized. bohrium.comnih.gov The fragmentation pathways of the parent molecule and its derivatives are investigated using positive and negative ionization modes to obtain comprehensive structural information. bohrium.comnih.gov For Cloxacillin, negative ion chemical ionization has been used, monitoring specific fragment ions for confirmation. Key fragment ions (m/z) observed for Cloxacillin include 196, 248, 250, 275, and 277. rsc.org The identification of this compound would involve observing a mass shift corresponding to the addition of two oxygen atoms (+32 Da) to the parent molecule and analyzing the subsequent fragmentation pattern to confirm the location of the sulfone group.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. nih.gov ¹H and ¹³C NMR studies have been used to investigate the self-association and hydrogen bonding of Cloxacillin in solution. nih.gov For structural elucidation of a derivative like this compound, NMR would be critical. The oxidation of the thioether in the thiazolidine (B150603) ring to a sulfone would induce significant downfield shifts in the ¹H and ¹³C NMR spectra for the neighboring protons and carbons, providing definitive evidence for the structural modification. For instance, in the ¹H NMR spectrum of Cloxacillin, the protons of the β-lactam ring appear at approximately 5.48 ppm and 5.62 ppm. tandfonline.com These signals, along with others in the molecule, would be altered in the sulfone derivative, allowing for unambiguous structural assignment.
| Technique | Ionization Mode | Observed Fragment Ions (m/z) for Cloxacillin | Source |
|---|---|---|---|
| Particle Beam LC-MS | Negative Ion Chemical Ionization | 196, 248, 250, 275, 277 | rsc.org |
| LC-ESI-qTof | Positive | 160.04, 277.04, 436.07 | nih.gov |
Spectroscopic and Thermodynamic Investigations of Molecular Interactions (e.g., Charge Transfer Complexes)
The study of molecular interactions, such as the formation of charge-transfer (CT) complexes, provides insight into the electronic properties of a drug molecule and its potential interactions with biological receptors or other chemical species. nih.govresearchgate.net Cloxacillin sodium has been shown to form 1:1 stoichiometric CT complexes with various electron acceptors in a 50% (v/v) aqueous ethanol medium. nih.gov
The formation of these complexes can be monitored spectrophotometrically by the appearance of a new CT absorption band. nih.gov By analyzing the trends in these absorption bands with different acceptors, the vertical ionization potential of the donor molecule (Cloxacillin) has been estimated to be 7.89 eV. nih.govresearchgate.net This value provides a measure of the energy required to remove an electron from the molecule and is a key parameter in understanding its electron-donating capabilities.
Thermodynamic parameters, including the enthalpy (ΔH°) and entropy (ΔS°) of formation for these complexes, can be determined by measuring the formation constants at different temperatures. nih.gov These values reveal the nature and strength of the interaction. For example, negative enthalpy values indicate that the complex formation is an exothermic process, driven by favorable energetic interactions. The oscillator strengths and transition dipole moments of the complexes can also be calculated from the spectroscopic data, providing further information about the electronic transition involved in the charge transfer. nih.govresearchgate.net
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Stoichiometry of CT Complex | 1:1 (Donor:Acceptor) | Indicates the molecular ratio in the complex | nih.gov |
| Vertical Ionization Potential | 7.89 eV | Energy to remove an electron from Cloxacillin | nih.govresearchgate.net |
Computational and Theoretical Studies on Cloxacillin Sulfone Interactions
Molecular Docking Simulations for Ligand-Enzyme Binding Site Prediction
Molecular docking is a widely used in silico technique to predict the preferred orientation of a ligand when bound to a target protein, thereby exploring potential binding modes and conformations ijnrd.orgijpras.comembopress.orgikm.org.my. This method is crucial for identifying potential binding sites on enzymes and predicting the affinity of a ligand to these sites ijnrd.orgembopress.org. While specific docking studies directly on Cloxacillin (B1194729) sulfone were not found in the provided search results, the general principles involve preparing protein and ligand structures, predicting active sites, and then docking the ligand to identify favorable binding poses and interactions ijnrd.orgikm.org.my. These simulations can help in understanding how Cloxacillin sulfone might interact with enzymatic targets, potentially leading to the design of more effective inhibitors nih.gov.
Molecular Dynamics (MD) Simulations for Investigating Enzyme-Inhibitor Complex Stability and Conformational Changes
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions, allowing researchers to investigate the stability of enzyme-inhibitor complexes and observe conformational changes over time frontiersin.orgscielo.bruzh.chnih.govmdpi.com. MD simulations typically involve setting up a system with the protein-ligand complex in a solvent environment, followed by energy minimization and equilibration steps before running the simulation scielo.br. By analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of the complex and identify any significant structural rearrangements or dynamic behaviors frontiersin.orgscielo.brmdpi.com. These simulations are vital for understanding the dynamic nature of molecular recognition and the factors contributing to complex stability frontiersin.orguzh.ch.
Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Inhibitor Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to establish a quantitative relationship between the chemical structure of molecules and their biological activities or properties researchgate.netbiointerfaceresearch.commdpi.comresearchgate.net. QSAR models are developed using molecular descriptors that represent the physicochemical and structural characteristics of compounds researchgate.netbiointerfaceresearch.comresearchgate.net. These models are invaluable for the rational design of drugs and the prediction of the activity of new compounds, including potential inhibitors nih.govresearchgate.netresearchgate.net. By identifying key structural features that correlate with activity, QSAR can guide the modification of existing molecules or the design of novel ones with improved efficacy nih.govresearchgate.netresearchgate.net.
Thermodynamic Analysis of Molecular Interactions in Solution
Thermodynamic analysis provides quantitative data on the energetic contributions to molecular interactions in solution, offering insights into the stability and driving forces of complex formation science.govscience.govresearchgate.netnih.gov.
The estimation of ionization potentials is crucial for understanding the electron-donating capabilities of molecules, which can influence their interaction with electron-accepting species. In one study, the vertical ionization potential of cloxacillin sodium was estimated to be 7.89 eV, derived from the trends in charge-transfer absorption bands researchgate.net. This parameter is fundamental in characterizing the electronic properties of the molecule.
The determination of enthalpies and entropies of complex formation provides a detailed thermodynamic profile of molecular interactions. Studies have reported the determination of formation constants spectrophotometrically at different temperatures, from which these thermodynamic parameters are calculated science.govresearchgate.netresearchgate.net. For Cloxacillin sodium, enthalpies and entropies of formation for charge transfer complexes have been determined, contributing to the understanding of the energetic landscape of these interactions science.govresearchgate.net. These values help elucidate whether complex formation is driven by enthalpy (e.g., strong binding interactions) or entropy (e.g., favorable changes in disorder) researchgate.net.
Compound List:
this compound
Cloxacillin sodium
Cloxacillin
Nafcillin
Oxacillin
Phenoxymethylpenicillin
Methicillin
Temocillin
Ampicillin
Pivampicillin
Talampicillin
Bacampicillin
Riboflavin
o-chloranil
Aniline
Iodine
SARS-CoV main protease
ACE2-RBD complex
SSA09E2
Nilotinib
COX-1
COX-2
Ibuprofen
Indomethacin
Celecoxib
Meloxicam
Val116
Leu359
Val349
His90
Ser516
Leu352
Gln192
Ile523
Ala527
Phe518
Leu384
Met522
Trp
Gly526
PDE5
Evodiamine
Phe786
Human Leukocyte Antigen (HLA) variants
HLA-B*57:01
DGAT1_2 protein
Elaeis guineensis
Oleoyl-CoA
HsDGAT1_2
6-Chloronicotinic acid
Carnosine
Thiamethoxam
DNTF
Aripiprazole
2-anilino-6-(dibutylamino)-3-methylfluoran
N-Acetyl-L-glutamine
Coumarin
HIV-1 attachment inhibitors
HCV analogs
Sulfamethoxazole
Trimethoprim
Glutathione
POSS
Piperazine
In Vitro and Preclinical Biochemical Investigations of Cloxacillin Sulfone Derivatives
Enzymatic Kinetic Studies with Isolated Beta-Lactamases and Their Variants
The action of cloxacillin (B1194729) sulfone has been evaluated against several distinct types of β-lactamases to characterize its inhibitory profile. Research has shown that converting cloxacillin to its sulfone form creates a potent, progressive inhibitor, particularly against β-lactamases for which the parent cloxacillin is a poor substrate. nih.gov
Kinetic studies revealed that cloxacillin sulfone exhibits strong, mechanism-based irreversible inactivation against type Ib penicillinase and the cephalosporinase (B13388198) produced by Proteus vulgaris. nih.gov In contrast, it showed no progressive inactivation against the cloxacillin-hydrolyzing type II penicillinase. nih.gov An unexpected finding was that this compound was unable to inactivate the cephalosporinase from Citrobacter freundii, an enzyme that is also not readily hydrolyzed by the parent compound, cloxacillin. nih.gov Further investigations confirmed that while this compound could irreversibly inactivate TEM-2-type penicillinase, it could not progressively inactivate the C. freundii cephalosporinase. researchgate.net
These studies differentiate this compound from other inhibitors like sulbactam (B1307), which acts as an effective progressive inhibitor against the C. freundii cephalosporinase. researchgate.net The kinetic behavior of this compound is thus highly dependent on the specific type and variant of the β-lactamase enzyme. nih.govnih.gov
Table 1: Summary of Kinetic Effects of this compound on Isolated β-Lactamases
| β-Lactamase Enzyme | Source Organism | Observed Kinetic Effect of this compound | Reference |
|---|---|---|---|
| Type Ib Penicillinase | Not Specified | Strong, mechanism-based irreversible inactivation | nih.gov |
| Cephalosporinase | Proteus vulgaris | Strong, mechanism-based irreversible inactivation | nih.govnih.gov |
| Type II Penicillinase | Not Specified | No progressive inactivation | nih.gov |
| Cephalosporinase | Citrobacter freundii | No inactivation | nih.govresearchgate.netnih.gov |
| TEM-2 Type Penicillinase | Not Specified | Irreversible inactivation | researchgate.net |
Cell-Free System Studies on Enzyme Inactivation Efficacy and Product Formation
In cell-free systems, this compound functions as a "suicide substrate" or mechanism-based inactivator. nih.gov The inactivation process proceeds through the formation of an irreversible enzyme-inhibitor complex, which has been detected using techniques such as isoelectric focusing. nih.gov
The efficacy of enzyme inactivation is often quantified by the partition ratio (also known as the turnover number), which represents the number of substrate hydrolysis events that occur for each single event of irreversible enzyme inactivation. A lower partition ratio indicates a more efficient inhibitor. For this compound, studies have determined this value for different enzymes, demonstrating its high efficiency against certain β-lactamases compared to other penam (B1241934) sulfones reported at the time. nih.gov
Specifically, the number of hydrolytic events that occurred before the complete inactivation of type Ib penicillinase was 190. nih.gov For the P. vulgaris cephalosporinase, this number was only 13, highlighting that this compound is a particularly effective suicide substrate for this enzyme. nih.gov The inactivation mechanism involves the formation of a stable, likely covalent, adduct with the enzyme. nih.govasm.org
Table 2: Inactivation Efficacy (Partition Ratio) of this compound in Cell-Free Systems
| β-Lactamase Enzyme | Partition Ratio (Turnover Number) | Interpretation | Reference |
|---|---|---|---|
| Type Ib Penicillinase | 190 | 190 molecules of this compound are hydrolyzed for every one enzyme molecule that is irreversibly inactivated. | nih.gov |
| Proteus vulgaris Cephalosporinase | 13 | 13 molecules of this compound are hydrolyzed for every one enzyme molecule that is irreversibly inactivated. | nih.gov |
Biochemical Impact on Bacterial Strains: Studies on Restoration of Antibiotic Susceptibility in Resistant Bacterial Cultures
The primary biochemical impact of this compound on resistant bacterial strains is its ability to inhibit the β-lactamase enzymes that are responsible for antibiotic degradation. By inactivating these protective enzymes, the inhibitor can potentially restore the susceptibility of the bacteria to a partner β-lactam antibiotic. nih.gov
Research has been conducted to connect the enzymatic kinetic parameters of β-lactamase inhibitors, including this compound, with their synergistic effects when combined with traditional β-lactam antibiotics against resistant bacterial strains. nih.gov These studies demonstrated a direct relationship between the synergistic effect, which is measured by the Fractional Inhibitory Concentration (FIC) index, and a proposed kinetic parameter. nih.gov This establishes a clear biochemical basis for the ability of this compound to act synergistically with other antibiotics. nih.govresearchgate.net The potent inactivation of enzymes like the P. vulgaris cephalosporinase is the mechanism that underpins this potential restoration of antibiotic activity. nih.govnih.gov
While the relationship between the kinetic action of this compound and its synergistic potential has been established, specific data detailing the reduction in Minimum Inhibitory Concentrations (MICs) for particular this compound-antibiotic combinations against specific resistant bacterial strains were not available in the consulted literature.
Ex Vivo Model Studies of Distribution and Biochemical Fate within Biological Tissues (e.g., Isolated Organ Perfusion Systems)
Based on the available scientific literature from the conducted searches, no studies utilizing ex vivo models, such as isolated organ perfusion systems, to investigate the specific distribution and biochemical fate of this compound within biological tissues have been published.
Future Research Directions and Translational Perspectives in Non Clinical Research
Rational Design and Synthesis of Next-Generation Penicillin Sulfone Inhibitors with Expanded Spectrum
The emergence of bacteria resistant to current antibiotics, including those mediated by diverse beta-lactamase enzymes, highlights the urgent need for novel inhibitors with an expanded spectrum of activity. Penicillin sulfones, as a class, have demonstrated potential in this regard. Research has identified specific C-2 substituted penicillin sulfone derivatives, such as JDB/LN-1-255, JDB/LN-III-26, and JDB/ASR-II-292, exhibiting potent inhibitory activity against various OXA-type beta-lactamases, including OXA-1, OXA-10, OXA-14, OXA-17, and OXA-24/40 nih.govresearchgate.net. These compounds have shown significantly lower inhibitory constants (Ki values) compared to established inhibitors like clavulanic acid and tazobactam (B1681243) when tested against OXA-1 nih.govresearchgate.net. Furthermore, strategies involving conjugation, such as linking penicillin-based sulfones to siderophores, are being explored to enhance drug delivery into bacterial cells and broaden their spectrum of activity against multidrug-resistant pathogens nih.govacs.org. Future research should focus on the rational design and synthesis of novel penicillin sulfone derivatives, leveraging structure-activity relationship (SAR) studies and advanced synthetic methodologies to optimize potency, spectrum, and pharmacokinetic properties against a wider array of clinically relevant beta-lactamases.
Exploration of Novel Beta-Lactamase Targets and Emerging Resistance Mechanisms
The continuous evolution of bacterial resistance mechanisms, particularly the diversification of beta-lactamases, poses a significant challenge to antibiotic efficacy wiley.commdpi.comnih.gov. While targeting well-characterized beta-lactamases remains crucial, exploring novel enzyme targets and understanding emerging resistance pathways is paramount. The OXA family of beta-lactamases, especially carbapenem-hydrolyzing variants like OXA-23, OXA-48, and OXA-58, are critical targets due to their role in conferring resistance to carbapenems, often considered last-resort antibiotics nih.govresearchgate.net. Future research should delve into identifying and characterizing new beta-lactamase variants and other enzymes involved in bacterial survival and resistance. Investigating the molecular basis of resistance, such as mutations affecting enzyme stability or substrate specificity, will guide the development of inhibitors that can overcome these adaptive strategies. Additionally, exploring entirely new classes of antimicrobial targets, such as those involved in cell signaling networks or essential metabolic pathways, could provide alternative strategies to combat resistance wiley.commdpi.comnih.gov.
Application of Advanced Computational Methodologies for De Novo Inhibitor Design
Computational methodologies are indispensable tools for the rational design of novel enzyme inhibitors, offering a more efficient and targeted approach compared to traditional screening methods itmedicalteam.plrsc.orgnih.gov. Techniques such as molecular docking, molecular dynamics (MD) simulations, and artificial intelligence (AI)/machine learning (ML) algorithms enable the prediction of ligand-receptor interactions, binding affinities, and conformational dynamics rsc.orgnih.gov. These computational approaches can facilitate de novo inhibitor design by virtually screening vast chemical libraries or by generating novel molecular structures based on target protein active sites itmedicalteam.plplos.org. For penicillin sulfones, computational modeling can be employed to predict interactions with specific beta-lactamase targets, thereby guiding the synthesis of derivatives with enhanced potency and selectivity nih.govacs.org. For instance, MD simulations can reveal dynamic aspects of enzyme-inhibitor complexes that static models might miss, aiding in the optimization of lead compounds rsc.org. The integration of these advanced computational tools is critical for accelerating the discovery of next-generation penicillin sulfone inhibitors.
Development of High-Throughput Screening Assays for Identifying Potent Sulfone Inhibitors
The rapid identification of potent antimicrobial compounds from large chemical libraries is essential in the face of escalating resistance nih.govucf.edunih.gov. High-throughput screening (HTS) assays provide a powerful platform for this purpose, enabling the rapid evaluation of thousands of compounds ucf.edunih.govazolifesciences.comnih.gov. The development of specialized HTS assays tailored for identifying novel beta-lactamase inhibitors, including penicillin sulfone derivatives, is a key area for future research. Such assays could be designed to probe the inhibitory activity of compounds against specific beta-lactamase classes or to identify inhibitors that act via novel mechanisms, such as "suicide substrate" inactivation, as observed with cloxacillin (B1194729) sulfone nih.gov. The creation of miniaturized, automated assays, potentially capable of screening multiple targets simultaneously, will further enhance efficiency ucf.eduresearchgate.net. These advancements are crucial for discovering lead compounds that can be optimized into effective therapeutic agents against resistant bacterial strains.
Investigation of Cloxacillin Sulfone's Role in Antibiotic Degradation and Environmental Fate
Compound List
Cloxacillin
this compound
Clavulanic acid
Tazobactam
JDB/LN-1-255
JDB/LN-III-26
JDB/ASR-II-292
JDB/DVR-II-214
OXA-1 beta-lactamase
OXA-10 beta-lactamase
OXA-14 beta-lactamase
OXA-17 beta-lactamase
OXA-24/40 beta-lactamase
Cefiderocol
Q & A
Basic Research Questions
Q. What are the key methodological considerations when quantifying trace levels of Cloxacillin sulfone in biological matrices?
- Methodological Answer : Use molecularly imprinted polymers (MIPs) combined with surface-enhanced Raman spectroscopy (SERS) for selective extraction and detection. For example, superparamagnetic iron oxide core-shell MMIP microspheres can isolate this compound from complex biological fluids like serum, followed by SERS substrate drying for rapid analysis (limit of detection: 7.8 pmol) . Validate recovery rates (85–126%) using spiked samples and ensure reproducibility by standardizing elution protocols.
Q. How can researchers identify gaps in the existing literature on this compound’s antimicrobial mechanisms?
- Methodological Answer : Conduct a systematic review focusing on in vitro resistance profiles (e.g., Streptococcus viridans resistance to Cloxacillin vs. sensitivity to erythromycin ). Use databases like PubMed and Web of Science with search terms such as “this compound resistance kinetics” or “beta-lactamase stability.” Prioritize studies with clear experimental designs (e.g., MIC assays, time-kill curves) and cross-reference with recent reviews to highlight understudied areas like sulfone-specific hydrolysis pathways.
Q. What experimental designs are recommended for assessing this compound’s stability under varying pH conditions?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products. Design a factorial experiment with pH (2–10), temperature (25–40°C), and incubation time (0–72 hours) as variables. Use kinetic modeling (e.g., first-order decay) to quantify stability, and validate results with mass spectrometry (MS) to identify sulfone-specific breakdown intermediates .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., IR peaks) for this compound-metal complexes be resolved?
- Methodological Answer : Compare IR spectra of this compound with its metal complexes (e.g., Fe(II)-cloxacillin ) to identify shifts in characteristic bands (e.g., carbonyl υ(C=O) at ~1770 cm⁻¹). Use density functional theory (DFT) simulations to model coordination geometries and validate experimental observations. Ensure sample purity via elemental analysis (C, H, N, M ratios) and cross-check with X-ray crystallography if available .
Q. What strategies address discrepancies between in vitro and in vivo efficacy studies of this compound?
- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile in vitro MIC data with in vivo bioavailability. For example, adjust dosing regimens in animal models to account for protein binding or metabolic clearance. Use microdialysis in target tissues (e.g., infected muscle) to measure free drug concentrations and correlate with bacterial load reduction .
Q. How can researchers optimize synthetic protocols for this compound derivatives to enhance reproducibility?
- Methodological Answer : Document step-by-step synthesis in SI (Supporting Information), including solvent-free grinding techniques for metal complexes . Specify reaction conditions (e.g., molar ratios, temperature) and characterize intermediates via NMR and HPLC. Use the Beilstein Journal’s guidelines for experimental reporting: include raw spectral data, purity thresholds (>95%), and batch-to-batch variability metrics .
Q. What statistical approaches are suitable for analyzing synergistic effects between this compound and other β-lactams?
- Methodological Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use nonlinear regression models to quantify synergy (FICI ≤0.5) or antagonism (FICI >4). For high-throughput data, employ machine learning (e.g., random forests) to predict combinatorial efficacy across bacterial strains .
Guidance for Data Presentation and Reproducibility
- Tables/Figures : For spectral data, include wave numbers (υ) and assignments in tables . Follow Med. Chem. Commun. guidelines for figures: limit chemical structures in graphics, use color for clarity, and avoid compound-specific labels (e.g., “4b”) in TOC graphics .
- Reproducibility : Adhere to RSC reporting standards: detail participant/materials characteristics, statistical methods, and raw data in appendices . For microbial studies, specify ATCC strain numbers and growth conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
